2-(4-Fluoronaphthalen-1-yl)acetonitrile

描述

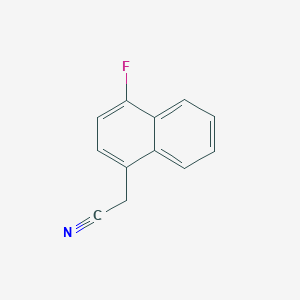

2-(4-Fluoronaphthalen-1-yl)acetonitrile is an organic compound with the molecular formula C12H8FN. It is a derivative of naphthalene, where a fluorine atom is substituted at the 4th position and an acetonitrile group is attached to the 1st position of the naphthalene ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoronaphthalen-1-yl)acetonitrile typically involves the following steps:

Starting Material: The synthesis begins with 4-fluoronaphthalene.

Reaction with Acetonitrile: The 4-fluoronaphthalene undergoes a reaction with acetonitrile in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (around 80-100°C) to facilitate the nucleophilic substitution reaction

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product

化学反应分析

Types of Reactions

2-(4-Fluoronaphthalen-1-yl)acetonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents

Major Products Formed

科学研究应用

Medicinal Chemistry

1. Anticancer Research:

Recent studies have indicated that 2-(4-Fluoronaphthalen-1-yl)acetonitrile can act as a potential anticancer agent. Its structural similarity to known inhibitors of fibroblast growth factor receptors (FGFRs) suggests that it may have similar biological activities. The compound has been investigated in combination therapies targeting FGFR and KRAS pathways, showing promise in inhibiting tumor growth in specific cancer types .

2. Drug Development:

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to modify biological pathways makes it a valuable building block for developing new drugs aimed at treating diseases associated with aberrant signaling pathways, particularly in oncology .

Material Science

1. Organic Electronics:

In the field of organic electronics, this compound is being explored for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluoronaphthalene moiety contributes to enhanced charge transport properties, making it suitable for applications in high-performance electronic devices .

2. Polymer Chemistry:

The compound can be utilized in the synthesis of functional polymers. By incorporating this compound into polymer matrices, researchers aim to create materials with tailored properties for specific applications such as sensors and catalysts .

Synthetic Applications

1. Synthesis of Complex Molecules:

this compound is often employed as a precursor in the synthesis of more complex organic compounds. Its reactivity allows for various transformations, including nucleophilic substitutions and coupling reactions, which are essential in constructing intricate molecular architectures .

2. Reaction Mechanisms:

The compound has been studied for its reaction mechanisms involving electrophilic aromatic substitution and nucleophilic addition reactions. Understanding these mechanisms is crucial for optimizing synthetic routes in organic chemistry .

Case Studies

作用机制

The mechanism of action of 2-(4-Fluoronaphthalen-1-yl)acetonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:

相似化合物的比较

Similar Compounds

2-(4-Chloronaphthalen-1-yl)acetonitrile: Similar structure but with a chlorine atom instead of fluorine.

2-(4-Bromonaphthalen-1-yl)acetonitrile: Similar structure but with a bromine atom instead of fluorine.

2-(4-Methylnaphthalen-1-yl)acetonitrile: Similar structure but with a methyl group instead of fluorine

Uniqueness

2-(4-Fluoronaphthalen-1-yl)acetonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in research and development .

生物活性

2-(4-Fluoronaphthalen-1-yl)acetonitrile, a compound with the chemical formula C12H10FN, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene moiety substituted with a fluorine atom and an acetonitrile group. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer therapy and enzyme inhibition.

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on certain enzymes, notably indoleamine 2,3-dioxygenase (IDO), which plays a role in immune regulation and cancer progression. By inhibiting IDO, the compound may enhance anti-tumor immunity by preventing the breakdown of tryptophan into kynurenine, a metabolite that suppresses immune responses.

- Cellular Effects : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. This effect is likely mediated through the modulation of metabolic pathways associated with cell survival and proliferation.

Case Studies

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : A study demonstrated that treatment with this compound resulted in significant apoptosis in K562 (chronic myeloid leukemia) cells and Raji (Burkitt lymphoma) cells. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death.

- Animal Models : In animal models, the administration of this compound showed promising results in enhancing immune responses against tumors. The compound's dosage was critical; lower doses were effective without significant toxicity, while higher doses led to adverse effects.

Data Summary

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro | Induced apoptosis in K562 and Raji cells via caspase activation | |

| Animal Models | Enhanced immune response; optimal dosage identified | |

| Enzyme Inhibition | Inhibited IDO activity, affecting tryptophan metabolism |

属性

IUPAC Name |

2-(4-fluoronaphthalen-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FN/c13-12-6-5-9(7-8-14)10-3-1-2-4-11(10)12/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWLZRAFDAJEDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。